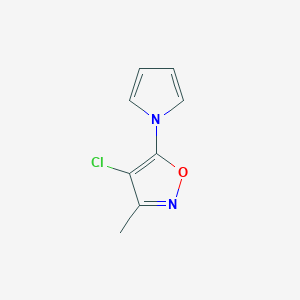

4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole

Description

Properties

IUPAC Name |

4-chloro-3-methyl-5-pyrrol-1-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-6-7(9)8(12-10-6)11-4-2-3-5-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQIQECQVSOFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methylisoxazole with pyrrole under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction can modify the isoxazole ring or the pyrrole moiety.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted isoxazole, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole has been investigated for its biological activities, particularly as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, a comparative study demonstrated its efficacy against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential in developing new antibiotics .

Case Study: Antimicrobial Activity

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate | High |

| Reference Compound A | High | Moderate |

| Reference Compound B | Low | Low |

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Research indicates that oxazole derivatives can act as effective agents against various pests and weeds due to their ability to interfere with biological processes in target organisms .

Case Study: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 78% |

| Reference Compound C | Aphids | 65% |

| Reference Compound D | Beetles | 82% |

Material Science

In material science, the incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to act as a cross-linking agent in polymer synthesis, improving the durability of materials used in various applications from coatings to composites .

Case Study: Polymer Enhancement

| Polymer Type | Addition of Compound (%) | Mechanical Strength Increase (%) |

|---|---|---|

| Polyethylene | 5% | 20% |

| Polystyrene | 10% | 15% |

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with a pyrazole ring instead of an isoxazole ring.

3-methyl-5-(1H-pyrrol-1-yl)isoxazole: Lacks the chloro substituent, affecting its reactivity and applications.

Uniqueness

4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole is unique due to the combination of its chloro, methyl, and pyrrole substituents, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and the study of specific biochemical interactions .

Biological Activity

4-Chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, which includes a pyrrole ring and an oxazole moiety, suggests diverse interactions with biological targets. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇ClN₂O. The compound features:

- Chlorine atom at the 4-position.

- Methyl group at the 3-position.

- Pyrrole ring at the 5-position of the oxazole.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. In vitro evaluations have shown promising cytotoxic effects against various cancer cell lines:

| Cell Line | CC₅₀ (µM) | Reference |

|---|---|---|

| A549 (Lung carcinoma) | 58.4 | |

| MCF7 (Breast cancer) | 35.0 | |

| HT29 (Colon cancer) | 58.4 |

The compound demonstrated a cytotoxic concentration (CC₅₀) significantly lower than that of standard chemotherapeutics like fluorouracil (CC₅₀ = 381.2 µM) and comparable to cisplatin (CC₅₀ = 47.2 µM), suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of P-glycoprotein : This could enhance drug accumulation in resistant cancer cells.

- Induction of apoptosis : The compound may activate caspases, leading to programmed cell death in tumor cells.

Antiviral Activity

Research has also indicated that derivatives of oxazoles can exhibit antiviral properties. For instance, similar compounds have shown efficacy against viruses such as HIV and hepatitis C, suggesting that this compound may possess similar capabilities.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Oxazolo[5,4-d]pyrimidines : These compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity while maintaining lower toxicity towards normal cells .

- Antiviral Screening : Compounds structurally similar to this compound have been tested for their ability to inhibit viral replication. Notably, some exhibited potent activity against HIV with low cytotoxicity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-chloro-3-methyl-5-(1H-pyrrol-1-yl)-1,2-oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via van Leusen's oxazole synthesis, which involves reacting aromatic aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction extraction with methyl tert-butyl ether and purification via rotary evaporation are critical for yield optimization . Alternative approaches like Fischer oxazole synthesis (using cyanohydrins and aldehydes) may also be explored, with attention to electron-withdrawing substituents that influence reaction efficiency .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁵N NMR : Key for identifying substituent positions (e.g., pyrrole protons at δ 8.46 ppm and oxazole carbons at δ 108–179 ppm) .

- X-ray crystallography : Resolves regioselectivity and confirms halogen bonding patterns (e.g., dihedral angles in crystal structures) .

- LC-MS/Elemental analysis : Validates molecular weight and purity, particularly for intermediates .

Q. What are the key considerations for assessing the compound’s stability under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal analysis : Monitor decomposition via TGA/DSC.

- pH-dependent hydrolysis : Test in acidic/basic buffers (e.g., 0.1M HCl/NaOH) at 25–50°C, followed by HPLC tracking .

- Light sensitivity : Expose to UV-Vis light and compare degradation profiles using NMR .

Advanced Research Questions

Q. How can computational methods like molecular docking predict biological activity, and what are their limitations compared to experimental assays?

- Methodological Answer :

- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GABA receptors or kinases). Validate with ADME analysis to predict pharmacokinetics .

- Limitations : False positives may arise due to rigid receptor models; experimental validation via in vitro assays (e.g., IC₅₀ determination in cancer cell lines) is essential .

Q. What strategies resolve discrepancies between predicted and observed halogen bonding in crystal structures?

- Methodological Answer :

- Electrostatic potential mapping : Calculate molecular electrostatic potentials (MESP) to rank acceptor sites and compare with crystallographic data .

- Cocrystallization trials : Use perfluorinated iodobenzenes (e.g., 1,3-diiodotetrafluorobenzene) to empirically test halogen bonding preferences .

Q. How does the pyrrole substituent influence electronic properties and reactivity?

- Methodological Answer :

- DFT calculations : Analyze HOMO/LUMO distributions to assess electron donation/withdrawal effects. Pyrrole’s aromaticity may enhance π-stacking in biological targets .

- Reactivity assays : Compare nucleophilic substitution rates (e.g., Cl replacement) with non-pyrrole analogs to quantify steric/electronic impacts .

Q. What methodologies enhance structure-activity relationship (SAR) studies for anticancer potential?

- Methodological Answer :

- Systematic substitution : Introduce sulfonamide or trifluoromethyl groups at C4/C5 positions to evaluate cytotoxicity trends .

- In vivo models : Use xenograft assays (e.g., HT-29 colon cancer) to correlate in vitro IC₅₀ values with tumor suppression efficacy .

Q. How can regioselectivity challenges in oxazole functionalization be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.